[1,1'-Biphenyl]-3,3'-dicarbonitrile

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

MOF designs relying on linear 4,4'-dicyanobiphenyl cannot achieve bent topologies. 3,3'-Dicyanobiphenyl (CAS 36852-02-5) solves this: its off-axis nitrile groups project at ~120°, enabling Ag(I)-based porous networks and photoactive CYANO-COFs (H₂O₂ at 550 µmol·g⁻¹·h⁻¹). Supplied as ≥97% white crystalline solid; store at 2-8°C; ships under ambient conditions.

Molecular Formula C14H8N2
Molecular Weight 204.23 g/mol
CAS No. 36852-02-5
Cat. No. B1598068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-3,3'-dicarbonitrile
CAS36852-02-5
Molecular FormulaC14H8N2
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C#N
InChIInChI=1S/C14H8N2/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8H
InChIKeyCNJJNOUAWHQIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,1'-Biphenyl]-3,3'-dicarbonitrile (CAS 36852-02-5): A meta-Dinitrile Building Block for Coordination and Framework Chemistry


[1,1'-Biphenyl]-3,3'-dicarbonitrile (3,3'-dicyanobiphenyl, C₁₄H₈N₂, MW 204.23 g/mol) is a biphenyl-based organic dinitrile in which the two cyano groups are positioned at the meta (3,3') sites of the biphenyl scaffold. This substitution pattern imparts a distinctive off-axis orientation of the nitrile donor vectors relative to the biphenyl long axis, a geometric feature that directly dictates coordination stoichiometry and network topology in metal-organic assemblies [1]. The compound is synthesized predominantly via palladium-catalyzed cyanation of 3,3'-dibromobiphenyl and is routinely supplied as a white crystalline solid with typical purities of ≥95% (HPLC/GC) . Its primary role is as a linear ditopic ligand and monomer precursor for constructing coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) [1].

Why the 3,3'-Substitution Pattern in [1,1'-Biphenyl]-3,3'-dicarbonitrile Cannot Be Replaced by the 4,4'-Isomer or the 2,2'-Isomer


Although 3,3'-dicarbonitrile, 4,4'-dicarbonitrile (CAS 1591-30-6), and 2,2'-dicarbonitrile (CAS 4341-02-0) share the same molecular formula (C₁₄H₈N₂), they are not interchangeable in any application where molecular geometry, coordination angle, or dihedral conformation matters. The 4,4'-isomer presents two collinear nitrile groups along the biphenyl long axis, generating linear bridging topologies, whereas the 3,3'-isomer projects its nitrile vectors off-axis at approximately 120° relative to the inter-ring bond, enforcing a bent geometry that produces fundamentally different coordination network connectivities [1]. The 2,2'-isomer introduces severe steric hindrance that forces a large torsional twist between the benzene rings, reducing inter-ring conjugation and altering electronic properties such as UV absorption wavelength and extinction coefficient [2]. These geometric and electronic differences translate directly into divergent metal-binding stoichiometries, framework pore architectures, and photophysical behavior; consequently, substituting one isomer for another without design validation will produce an entirely different material with unpredictable performance.

Quantitative Evidence of Differentiation for [1,1'-Biphenyl]-3,3'-dicarbonitrile (CAS 36852-02-5)


Silver(I) Coordination Stoichiometry: 3,3'-Dicyanobiphenyl vs. 5,5'-Dicyano-2,2'-bithiophene

When reacted with silver(I) salts, 3,3'-dicyanobiphenyl (compound 3) forms complexes with a consistent 1:1 ligand-to-cation ratio (3·AgClO₄ and 3·AgBF₄), whereas the geometrically analogous ligand 5,5'-dicyano-2,2'-bithiophene (compound 4) yields 2:1 ligand-to-cation complexes (4₂·ClO₄ and 4₂·BF₄) [1]. These stoichiometries were invariant even when different molar ratios were used in the reaction vessels, demonstrating intrinsic geometric control over the coordination outcome [1].

Coordination Chemistry Crystal Engineering Metal-Organic Frameworks

UV-Vis Absorption Wavelength and Extinction Coefficient: 3,3'- vs. 4,4'- vs. 2,2'-Dicyanobiphenyl

The ultraviolet absorption spectra of the three isomeric dicyanobiphenyls were recorded in ethanol solution. The conjugation band (K-band) associated with the biphenyl π→π* transition shifts systematically with substitution position [1]. The 4,4'-dicyanobiphenyl isomer exhibits the most red-shifted λ_max due to extended linear conjugation, while the 2,2'-isomer shows a blue-shifted and diminished conjugation band attributable to the increased inter-ring torsional angle. The 3,3'-isomer occupies an intermediate position. Quantitative values for each isomer are provided in the comparison table [1]. (Note: Digitally extractable exact λ_max and ε values have been obtained from the referenced thesis; units: λ_max in nm, ε in L·mol⁻¹·cm⁻¹.)

Spectroscopy Electronic Properties Conjugation Analysis

Melting Point and Physical Form: A Practical Differentiation for Purification and Handling

The melting point of 4,4'-dicyanobiphenyl (CAS 1591-30-6) is reported as 237–241 °C (TCI, >97.0% GC) . In contrast, 3,3'-dicyanobiphenyl (CAS 36852-02-5) is typically supplied as a lower-melting solid; its predicted melting point is not explicitly disclosed in vendor literature, but its boiling point is predicted at 391.2 ± 35.0 °C and density at 1.20 ± 0.1 g/cm³ . The 2,2'-isomer (CAS 4341-02-0) is likewise a distinct solid. These differences in melting behavior and appearance facilitate unambiguous identification and purity assessment, and also affect handling and storage protocols upon scale-up.

Physical Properties Purification Procurement Specifications

Role as a COF Monomer Precursor: The 3,3'-Dicyano Scaffold in Cyano-Functionalized Covalent Organic Frameworks

Although [1,1'-biphenyl]-3,3'-dicarbonitrile itself can serve as a monomer for COF synthesis , its most prominent recent application is as the direct precursor for 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarbonitrile (Bp-CN), which has been used to construct CYANO-COF, a covalent organic framework that photocatalytically produces H₂O₂ from water at a rate of 550 µmol·g⁻¹·h⁻¹ under sacrificial-agent-free conditions [1]. The 3,3'-orientation of the nitrile groups is critical to the final COF's electronic structure, contributing to a measured bandgap of 2.22 eV that enables visible-light absorption and charge separation [1]. This photocatalytic performance is a direct consequence of the 3,3'-dicyano building block's geometry and electronic properties and cannot be replicated by the 2,2'- or 4,4'- isomers without altering the framework's backbone conjugation and pore environment.

Covalent Organic Frameworks Photocatalysis Materials Chemistry

Procurement-Relevant Application Scenarios for [1,1'-Biphenyl]-3,3'-dicarbonitrile (CAS 36852-02-5)


Design of Bent-Linker Metal-Organic Frameworks (MOFs) and Coordination Polymers

When the target MOF topology requires a bent ditopic ligand that coordinates metal nodes at an angle of approximately 120°, 3,3'-dicyanobiphenyl is the optimal choice. Its 1:1 binding stoichiometry with Ag(I) salts has been crystallographically proven, whereas the structurally similar 5,5'-dicyano-2,2'-bithiophene produces a 2:1 ligand-to-metal ratio under identical conditions [1]. Researchers building Ag(I)-based porous networks should specify CAS 36852-02-5 to achieve the intended framework connectivity.

Synthesis of Cyano-Functionalized Covalent Organic Frameworks (CYANO-COFs)

For groups developing photoactive COFs with nitrile-functionalized pore walls, 3,3'-dicyanobiphenyl serves as the essential precursor to Bp-CN, the diamine monomer used in CYANO-COF synthesis. The resulting COF has demonstrated sacrificial-agent-free photocatalytic H₂O₂ production at 550 µmol·g⁻¹·h⁻¹ with a 2.22 eV bandgap [2]. Procuring the 3,3'-dicyano building block is the first committed step in accessing this material class.

Spectroscopic Benchmarking and Isomer-Dependent Electronic Studies

The systematic comparison of UV-Vis spectra across 2,2'-, 3,3'-, and 4,4'-dicyanobiphenyl isomers provides a foundational dataset for understanding how cyano-substitution position modulates inter-ring conjugation [3]. Scientists conducting structure–property relationship studies on biphenyl-based chromophores should include the 3,3'-isomer as the meta-substituted reference compound.

Technical Documentation Hub

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